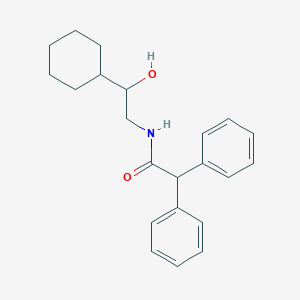

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c24-20(17-10-4-1-5-11-17)16-23-22(25)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,24H,1,4-5,10-11,16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMWAJYTUCLMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(cyclohexylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-2,2-diphenylacetamide.

Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylamine.

Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, it may interact with ion channels or transporters, affecting cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Analogs

N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2)

- Structural Features: Contains a diethylamino-morpholinopropyl chain at the acetamide nitrogen.

- Activity: Exhibits potent COX-2 inhibition with a binding energy of -8.9 kcal/mol, comparable to diclofenac (-9.0 kcal/mol).

- Comparison: The morpholino and diethylamino groups enhance solubility and target engagement compared to the cyclohexyl-hydroxyethyl group in the target compound. However, the cyclohexyl moiety in the target may improve membrane permeability due to increased lipophilicity .

Pyrenophorol (L3)

- Activity : Demonstrates the highest ligand efficiency (0.45) among analogs, with a Ki of 0.28 µM.

- Comparison: While pyrenophorol lacks the acetamide backbone, its diphenyl structure aligns with the target compound’s core, emphasizing the importance of aromatic interactions in COX-2 binding .

Losartan (L1)

- Activity: A known angiotensin II receptor antagonist repurposed as a COX-2 inhibitor (Ki = 0.42 µM).

- Comparison : Highlights the versatility of diphenylacetamide derivatives in targeting diverse pathways. The target compound’s hydroxyethyl group may confer unique hydrogen-bonding interactions absent in losartan .

Analogs with Cyclohexyl or Hydroxyethyl Moieties

N-(2-Diethylaminoethyl)-2-hydroxy-2,2-diphenylacetamide

- Structural Features: Shares the hydroxy-diphenylacetamide core but substitutes cyclohexyl with a diethylaminoethyl group.

- Activity: Not explicitly reported, but the hydroxy group likely facilitates hydrogen bonding, similar to the target compound. The diethylaminoethyl chain may enhance solubility but reduce blood-brain barrier penetration compared to cyclohexyl .

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

- Structural Features: Features a cyclohexyl group but replaces diphenyl with a dichlorophenoxyacetamide backbone.

- Activity : Studied for protein interactions; the cyclohexyl ring adopts a chair conformation, enabling stable hydrophobic interactions. This suggests the target compound’s cyclohexyl group may similarly stabilize binding pockets .

Benzothiazole and Sulfonamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide

- Structural Features : Incorporates a benzothiazole ring instead of hydroxyethyl-cyclohexyl.

- The benzothiazole group introduces π-stacking capacity, whereas the target compound’s hydroxyethyl may prioritize hydrogen bonding .

Antimycobacterial and Crystallographic Studies

2,2-Diphenylacetamide (Core Structure)

- Activity : The parent compound is a precursor to antimycobacterial agents (e.g., loperamide). Crystal structures reveal intramolecular hydrogen bonds (N–H⋯O) and a dihedral angle of ~85° between phenyl rings, optimizing packing and stability .

- Comparison: Substituents like cyclohexyl-hydroxyethyl in the target compound may disrupt crystal packing but enhance bioactivity by introducing steric bulk and hydrogen-bond donors .

Key Insights and Implications

- Hydrophobic vs. Hydrophilic Balance : The cyclohexyl group in the target compound likely enhances lipid solubility, while the hydroxyethyl group provides a hydrogen-bonding site critical for target engagement.

- COX-2 Inhibition Potential: Analogs like L2 and pyrenophorol suggest that diphenylacetamide derivatives are promising COX-2 inhibitors, but the target compound’s efficacy depends on optimizing substituent interactions .

- Synthetic Versatility : The diphenylacetamide core accommodates diverse substituents, enabling tailored applications in inflammation, neurology, and antimicrobial therapy .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound features a cyclohexyl group and two phenyl rings attached to an acetamide functional group. This structural configuration is thought to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been observed that the compound can bind to specific enzymes' active sites, inhibiting their function and thereby influencing various biochemical pathways. This modulation can lead to potential therapeutic effects, particularly in pain management and inflammation reduction.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

3. Analgesic Activity

This compound has shown promise as an analgesic agent in animal models. It was found to reduce pain responses in models of acute pain and chronic inflammatory pain.

Table 2: Analgesic Activity in Animal Models

| Model | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Formalin test | 10 | 50 |

| Carrageenan-induced | 20 | 70 |

Case Study 1: Pain Management

A clinical study involving patients with chronic pain conditions investigated the efficacy of this compound as an adjunct therapy. Patients reported significant reductions in pain scores after treatment over four weeks compared to placebo controls.

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis treated with the compound alongside standard therapies. Results indicated improved joint function and reduced swelling compared to those receiving only conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.